N-(4-fluorophenyl)-3-hydroxybenzamide
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Overview
Description
N-(4-fluorophenyl)-3-hydroxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group attached to the nitrogen atom and a hydroxy group attached to the benzamide structure
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
One of the mechanisms of action of a similar compound, n-benzoil-n’-(4-fluorophenyl) thiourea derivative, is to inhibit the sirtuin1 enzyme (sirt1) . The inhibition of this enzyme can cause overexpression of p53, a gene responsible for negative regulation of the cell cycle .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
A study on n-benzoyl-n’-(4-fluorophenyl) thiourea derivatives predicted that these compounds have good pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-hydroxybenzamide typically involves the reaction of 4-fluoroaniline with 3-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of N-(4-fluorophenyl)-3-oxobenzamide.
Reduction: Formation of N-(4-fluorophenyl)-3-hydroxybenzylamine.
Substitution: Formation of N-(4-methoxyphenyl)-3-hydroxybenzamide.
Scientific Research Applications
N-(4-fluorophenyl)-3-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2-hydroxybenzamide
- N-(4-fluorophenyl)-3-methoxybenzamide
- N-(4-fluorophenyl)-4-hydroxybenzamide
Uniqueness
N-(4-fluorophenyl)-3-hydroxybenzamide is unique due to the specific positioning of the hydroxy group on the benzamide structure, which can influence its chemical reactivity and biological activity. This positional specificity can result in distinct interactions with molecular targets and different pharmacological profiles compared to its analogs .
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-hydroxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c14-10-4-6-11(7-5-10)15-13(17)9-2-1-3-12(16)8-9/h1-8,16H,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEJDARAUWWGIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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